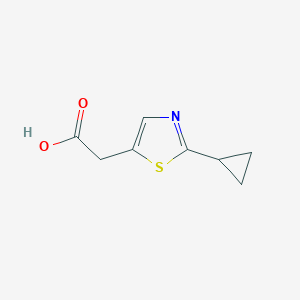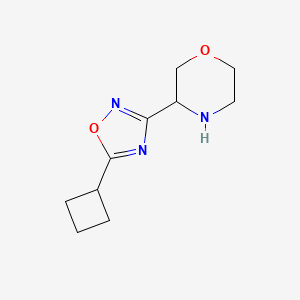
2-Chloro-3-hydroxyisonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-3-hidroxiisonicotinitrilo es un compuesto orgánico con la fórmula molecular C6H3ClN2O. Es un derivado del isonicotinonitrilo, que presenta un átomo de cloro y un grupo hidroxilo unidos al anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-Cloro-3-hidroxiisonicotinitrilo típicamente implica la cloración del 3-hidroxiisonicotinitrilo. Un método común incluye el uso de cloruro de tionilo (SOCl2) como agente clorante en condiciones de reflujo. La reacción procede de la siguiente manera: [ \text{C6H4N2O} + \text{SOCl2} \rightarrow \text{C6H3ClN2O} + \text{SO2} + \text{HCl} ]
Métodos de producción industrial: La producción industrial de 2-Cloro-3-hidroxiisonicotinitrilo puede implicar procesos de cloración a gran escala utilizando reactores de flujo continuo para garantizar un rendimiento de producto eficiente y constante. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más la eficiencia del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: 2-Cloro-3-hidroxiisonicotinitrilo experimenta diversas reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de cloro puede ser sustituido por nucleófilos como aminas o tioles.
Reacciones de oxidación: El grupo hidroxilo puede ser oxidado para formar cetonas o aldehídos correspondientes.
Reacciones de reducción: El grupo nitrilo puede ser reducido para formar aminas.
Reactivos y condiciones comunes:
Sustitución: Nucleófilos como azida de sodio (NaN3) o tiocianato de potasio (KSCN) en disolventes polares.
Oxidación: Agentes oxidantes como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3).
Reducción: Agentes reductores como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.
Productos principales:
Sustitución: Formación de 2-amino-3-hidroxiisonicotinitrilo o 2-tio-3-hidroxiisonicotinitrilo.
Oxidación: Formación de 2-cloro-3-oxoisonicotinitrilo.
Reducción: Formación de 2-cloro-3-hidroxiisonicotinamida.
Aplicaciones Científicas De Investigación
2-Cloro-3-hidroxiisonicotinitrilo tiene varias aplicaciones en la investigación científica:
Química: Utilizado como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en la síntesis de intermedios farmacéuticos.
Industria: Utilizado en la producción de agroquímicos y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-3-hidroxiisonicotinitrilo involucra su interacción con objetivos moleculares específicos. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas esenciales. Las rutas exactas y los objetivos moleculares pueden variar según la aplicación específica y el organismo o sistema que se esté estudiando.
Compuestos similares:
3-Hidroxiisonicotinitrilo: Carece del átomo de cloro, lo que puede resultar en diferente reactividad y aplicaciones.
2-Cloroisonicotinitrilo: Carece del grupo hidroxilo, lo que afecta su solubilidad y comportamiento químico.
2-Cloro-3-aminopiridina: Contiene un grupo amino en lugar de un grupo hidroxilo, lo que lleva a diferentes propiedades químicas y usos.
Singularidad: 2-Cloro-3-hidroxiisonicotinitrilo es único debido a la presencia tanto de un átomo de cloro como de un grupo hidroxilo en el anillo de piridina.
Comparación Con Compuestos Similares
3-Hydroxyisonicotinonitrile: Lacks the chlorine atom, which may result in different reactivity and applications.
2-Chloroisonicotinonitrile: Lacks the hydroxyl group, affecting its solubility and chemical behavior.
2-Chloro-3-aminopyridine: Contains an amino group instead of a hydroxyl group, leading to different chemical properties and uses.
Uniqueness: 2-Chloro-3-hydroxyisonicotinonitrile is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring
Propiedades
Fórmula molecular |
C6H3ClN2O |
|---|---|
Peso molecular |
154.55 g/mol |
Nombre IUPAC |
2-chloro-3-hydroxypyridine-4-carbonitrile |
InChI |
InChI=1S/C6H3ClN2O/c7-6-5(10)4(3-8)1-2-9-6/h1-2,10H |
Clave InChI |
CTUMIJZZOUKNRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1C#N)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)

![1-(4-Methylpyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B11783840.png)



![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)
![3-Chloro-N-(3-chloro-4-methylphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11783866.png)
![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)

